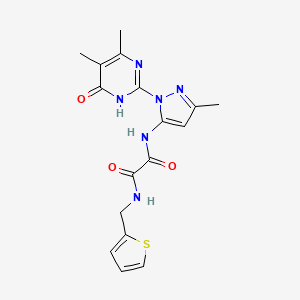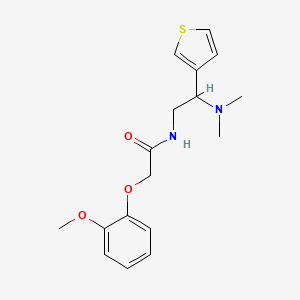
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as DMXAA, is a promising anticancer agent that has been extensively studied in recent years. This compound was first discovered in the 1990s and has since been shown to have potent anti-tumor properties in preclinical studies. DMXAA is a small molecule and belongs to the class of compounds known as vascular disrupting agents (VDAs).
Mécanisme D'action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is thought to involve the disruption of the tumor vasculature. This compound has been shown to induce rapid and selective destruction of tumor blood vessels, leading to tumor necrosis and inhibition of tumor growth. This effect is thought to be mediated by the activation of the immune system and the production of cytokines such as tumor necrosis factor-alpha (TNF-α).
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, activation of the immune system, and disruption of the tumor vasculature. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its potent anti-tumor activity, which makes it a useful tool for studying tumor biology and drug development. However, the use of this compound in lab experiments is limited by its toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. One area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of the compound. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is a need for further clinical trials to determine the optimal dosing and combination strategies for this compound in different cancer types.
Méthodes De Synthèse
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide involves several steps, starting from commercially available 2-methoxyphenol. The first step is the conversion of 2-methoxyphenol to 2-methoxy-4-nitrophenol. This is followed by the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amino compound is then reacted with 2-chloroethyl thiophene-3-carboxylate to give the desired this compound product.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including colon, lung, breast, and prostate cancer. In clinical trials, this compound has been tested as a single agent and in combination with other chemotherapy drugs. Although the results of these trials have been mixed, there is evidence to suggest that this compound may be effective in certain cancer types, particularly in combination with other drugs.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)14(13-8-9-23-12-13)10-18-17(20)11-22-16-7-5-4-6-15(16)21-3/h4-9,12,14H,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUWKBSVWVHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

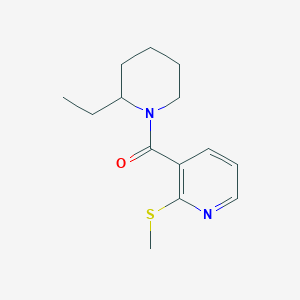
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
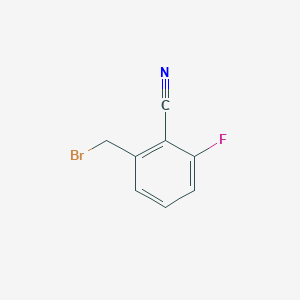
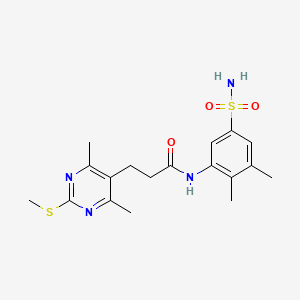
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)
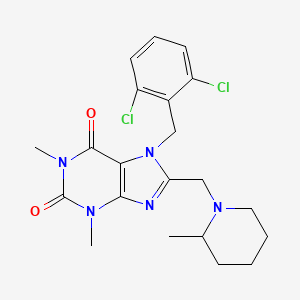
![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)
